molecular formula C14H9F3N2OS B4330480 5-[(THIOPHEN-2-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE

5-[(THIOPHEN-2-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE

Cat. No.: B4330480
M. Wt: 310.30 g/mol
InChI Key: OZAYPHKNVQZXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(THIOPHEN-2-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE is a heterocyclic compound that contains a thienylmethyl group, a trifluoromethyl-substituted phenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(THIOPHEN-2-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thienylmethyl hydrazine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(THIOPHEN-2-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with nucleophiles.

Scientific Research Applications

5-[(THIOPHEN-2-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 5-[(THIOPHEN-2-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-thienylmethyl)-3-phenyl-1,2,4-oxadiazole: Lacks the trifluoromethyl group, which may result in different biological and chemical properties.

    5-(2-thienylmethyl)-3-[4-(methyl)phenyl]-1,2,4-oxadiazole: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 5-[(THIOPHEN-2-YL)METHYL]-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE imparts unique properties such as increased lipophilicity, metabolic stability, and potential for diverse chemical reactions. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-(thiophen-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2OS/c15-14(16,17)10-5-3-9(4-6-10)13-18-12(20-19-13)8-11-2-1-7-21-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAYPHKNVQZXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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